

An In-depth Technical Guide on the Solubility of Bis(p-nitrophenyl) phosphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(p-nitrophenyl) phosphate

Cat. No.: B021867

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **bis(p-nitrophenyl) phosphate** (BNPP), a widely used chromogenic substrate in biochemical assays.

Understanding the solubility of BNPP in various solvents is critical for its effective use in research and development, particularly in enzyme kinetics and high-throughput screening. This document details its solubility in dimethyl sulfoxide (DMSO) and other common laboratory solvents, provides experimental protocols for solubility determination and enzymatic assays, and includes visualizations to illustrate key workflows.

Core Chemical and Physical Properties

Bis(p-nitrophenyl) phosphate is an aryl phosphate that serves as a substrate for phosphodiesterases.^[1] Its enzymatic hydrolysis yields p-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically, making it a valuable tool for measuring enzyme activity.^[2]

Table 1: Physicochemical Properties of **Bis(p-nitrophenyl) phosphate**

Property	Value	Reference(s)
IUPAC Name	bis(4-nitrophenyl) hydrogen phosphate	[3]
Synonyms	BNPP, Di-p-nitrophenyl phosphate	[4]
CAS Number	645-15-8	[4]
Molecular Formula	C ₁₂ H ₉ N ₂ O ₈ P	[3]
Molecular Weight	340.18 g/mol	[5]
Appearance	Light brown or white to almost white powder/crystal	[1]
Melting Point	172-175 °C	[1]

Solubility of Bis(p-nitrophenyl) phosphate

The solubility of a compound is a crucial parameter for its use in various experimental settings. Below is a summary of the known solubility of BNPP and its sodium salt in different solvents.

Table 2: Quantitative and Qualitative Solubility of **Bis(p-nitrophenyl) phosphate** (BNPP) and its Sodium Salt

Compound Form	Solvent	Solubility	Remarks	Reference(s)
BNPP (Free Acid)	Dimethyl sulfoxide (DMSO)	100 mg/mL (293.96 mM)	Sonication is recommended to facilitate dissolution.	[5]
Methanol	Slightly soluble	Quantitative data not available.	[1]	
Isopropanol	Slightly soluble	Quantitative data not available.	[1]	
BNPP Sodium Salt	Water	20 mg/mL	Forms a clear to very slightly hazy solution.	

The significant difference in aqueous solubility between the free acid and its sodium salt is a key consideration for the preparation of stock solutions and assay buffers. For aqueous-based assays, the use of the sodium salt is generally preferred.

Experimental Protocols

Protocol for Determining the Solubility of Bis(p-nitrophenyl) phosphate

This protocol outlines a general method for the quantitative determination of BNPP solubility in a given solvent, adapted from standard laboratory procedures. The use of High-Performance Liquid Chromatography (HPLC) is recommended for accurate quantification.

Objective: To determine the saturation solubility of BNPP in a specific solvent at a controlled temperature.

Materials:

- **Bis(p-nitrophenyl) phosphate** (solid)
- Solvent of interest (e.g., DMSO, ethanol, aqueous buffer)

- Vials with screw caps
- Thermostatically controlled shaker or incubator
- Syringe filters (0.22 or 0.45 μm)
- HPLC system with a suitable column (e.g., reverse-phase C18)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of solid BNPP to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
 - Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C).
 - Equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand to let the excess solid settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
- Quantification by HPLC:
 - Prepare a series of standard solutions of BNPP of known concentrations.
 - Generate a calibration curve by injecting the standards into the HPLC system and plotting peak area versus concentration.

- Dilute the filtered saturated sample to a concentration that falls within the range of the calibration curve.
- Inject the diluted sample and determine its concentration from the calibration curve.
- Calculate the original concentration in the saturated solution, accounting for the dilution factor. An existing HPLC method for the sodium salt of BNPP utilizes a mobile phase of acetonitrile and water with phosphoric acid.[\[6\]](#)
- Data Reporting:
 - Express the solubility in units such as mg/mL or Molarity (M).

Protocol for Phosphodiesterase I Assay using Bis(p-nitrophenyl) phosphate

This protocol is a standard method for determining the activity of phosphodiesterase I using BNPP as a substrate.[\[2\]](#)

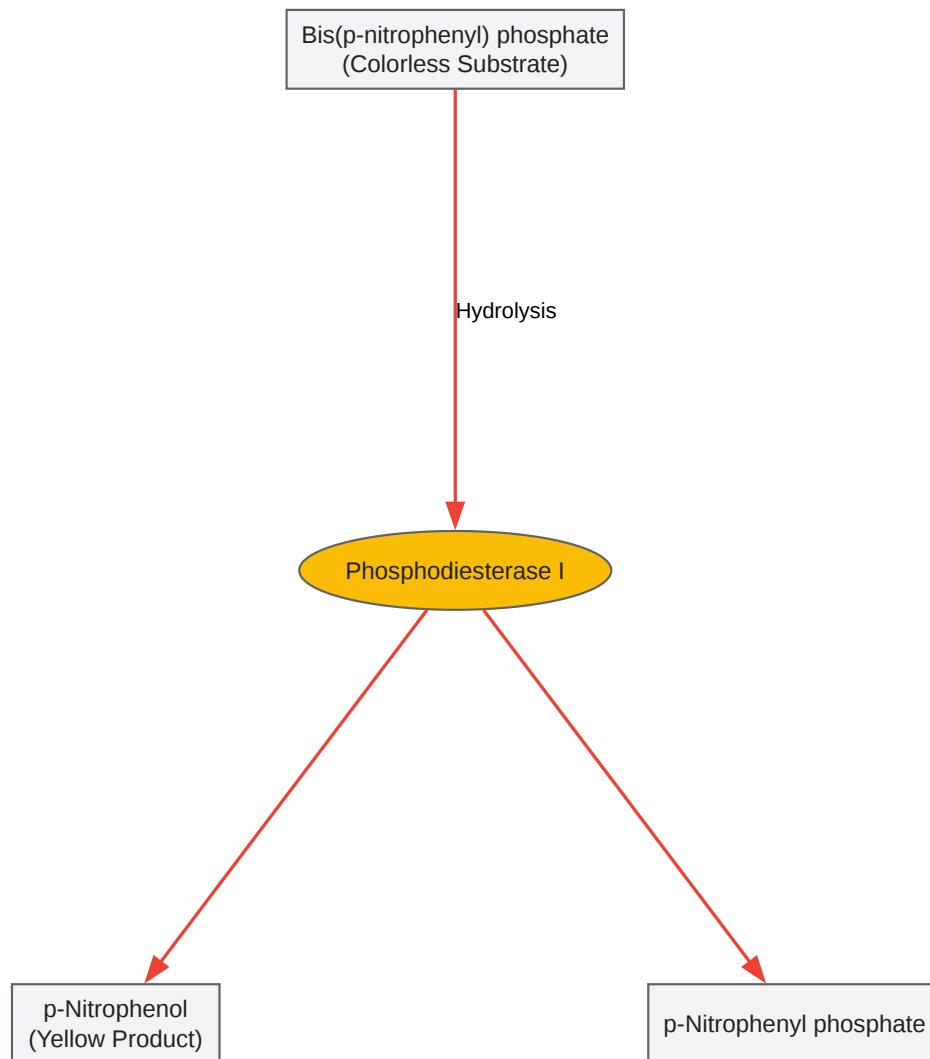
Principle: Phosphodiesterase I catalyzes the hydrolysis of BNPP to p-nitrophenol and p-nitrophenyl phosphate. The rate of formation of the yellow p-nitrophenol is measured spectrophotometrically at 405 nm.

Materials:

- Tris-HCl buffer (200 mM, pH 8.9 at 25°C)
- **Bis(p-nitrophenyl) phosphate** solution (6.0 mM in Tris-HCl buffer)
- Phosphodiesterase I enzyme solution (0.15 - 0.30 units/mL in cold deionized water)
- Spectrophotometer and cuvettes

Procedure:

- Reaction Setup:
 - In a suitable cuvette, pipette 3.00 mL of the 6.0 mM BNPP solution.


- Equilibrate the cuvette to 25°C in a thermostatted spectrophotometer.
- Monitor the absorbance at 405 nm until it is constant.
- Enzyme Addition and Measurement:
 - To initiate the reaction, add 0.06 mL of the phosphodiesterase I enzyme solution.
 - For the blank, add 0.06 mL of deionized water instead of the enzyme solution.
 - Immediately mix by inversion and record the increase in absorbance at 405 nm for approximately 5 minutes.
- Calculation of Activity:
 - Determine the rate of change in absorbance per minute ($\Delta A_{405}/\text{min}$) from the linear portion of the curve for both the test and blank samples.
 - Calculate the enzyme activity using the molar extinction coefficient of p-nitrophenol (18.5 $\text{mM}^{-1}\text{cm}^{-1}$ at 405 nm).[\[2\]](#)

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

[Workflow for Determining BNPP Solubility.](#)

[Workflow for Phosphodiesterase I Assay.](#)

[Click to download full resolution via product page](#)**Enzymatic Hydrolysis of BNPP.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(4-nitrophenyl) phosphate CAS#: 645-15-8 [m.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Bis(p-nitrophenyl) phosphate | C12H9N2O8P | CID 255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Bis(4-nitrophenyl) phosphate | TargetMol [targetmol.com]
- 6. Separation of Sodium bis(4-nitrophenyl) phosphate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Solubility of Bis(p-nitrophenyl) phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b021867#bis-p-nitrophenyl-phosphate-solubility-in-dmso-and-other-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com